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Introduction
Alisertib, also known as MLN8237, is a selective and potent small-molecule inhibitor of Aurora

A kinase, a key regulator of mitotic progression.[1] While designed for high specificity, a

comprehensive understanding of its off-target activity is crucial for predicting potential side

effects, identifying opportunities for drug repurposing, and developing second-generation

inhibitors with improved selectivity. This technical guide provides a detailed overview of the on-

and off-target kinase activity of Alisertib, methodologies for its assessment, and the key

signaling pathways involved.

Quantitative Kinase Inhibition Profile
Alisertib has been profiled against extensive kinase panels to determine its selectivity. The

following tables summarize the quantitative data on its inhibitory activity against its primary

targets, Aurora kinases A and B, as well as a range of other kinases.

Table 1: On-Target Activity of Alisertib against Aurora Kinases

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10789020?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11048245/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Assay Type IC50 (nM) Reference

Aurora A Enzymatic 1.2 [1]

Aurora B Enzymatic 396.5 [1]

Aurora A Cell-based 6.7 [2]

Aurora B Cell-based 1,534 [2]

Table 2: Off-Target Kinase Activity of Alisertib

Data represents the percentage of inhibition at a 1 µM concentration of Alisertib, as determined

by a broad kinase panel screening. Kinases with ≥30% inhibition are listed.
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Kinase Family Kinase Inhibition (%)

CAMK DAPK2 55

CAMK DAPK3 47

CAMK MELK 43

CAMK PIM1 39

CAMK PIM2 35

CAMK PIM3 40

TK FES 34

TK FLT4 33

TK LOK 46

TK TRKA 31

STE STK33 42

AGC RSK1 33

AGC RSK2 32

AGC RSK3 31

AGC RSK4 30

Other BUB1 38

Other Haspin 36

Other PLK4 50

Other STK3 37

Other STK35 32

Disclaimer: This table is compiled from published data and may not represent a complete

kinome scan. The exact panel size and specific kinases tested can vary between studies.[3][4]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Alisertib's kinase activity.

Enzymatic Kinase Assay (Radiometric)
This protocol describes a typical radiometric assay for determining the IC50 value of an

inhibitor against a purified kinase.

Materials:

Purified recombinant Aurora A kinase

Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)

[γ-³³P]ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

Alisertib (or other test inhibitor) at various concentrations

Streptavidin-coated FlashPlates

Stop solution (e.g., EDTA)

Microplate scintillation counter

Procedure:

Prepare serial dilutions of Alisertib in DMSO and then dilute further in the kinase assay

buffer.

In a microplate, add the kinase, peptide substrate, and the diluted inhibitor.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the stop solution.

Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate to allow the

biotinylated substrate to bind.

Wash the plate to remove unbound [γ-³³P]ATP.

Measure the incorporated radioactivity using a microplate scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor

control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (BrdU Incorporation)
This assay measures the effect of an inhibitor on DNA synthesis, a hallmark of cell proliferation.

Materials:

Human tumor cell line (e.g., HCT-116)

Complete cell culture medium

Alisertib (or other test inhibitor)

Bromodeoxyuridine (BrdU) labeling solution

Fixing/denaturing solution

Anti-BrdU primary antibody

Peroxidase-conjugated secondary antibody

Substrate solution (e.g., TMB)

Stop solution (e.g., H₂SO₄)

Microplate reader
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Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of Alisertib for a desired period (e.g., 48-72

hours).

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into

newly synthesized DNA.

Remove the labeling solution and fix the cells.

Denature the DNA using the fixing/denaturing solution to expose the incorporated BrdU.

Add the anti-BrdU primary antibody and incubate.

Wash the wells and add the peroxidase-conjugated secondary antibody.

After incubation and washing, add the substrate solution and allow color to develop.

Stop the reaction with the stop solution.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway and Inhibition by Alisertib
Aurora A is a critical regulator of mitosis, involved in centrosome maturation, spindle assembly,

and chromosome segregation. Its overexpression is common in many cancers and is linked to

genomic instability. Alisertib selectively inhibits Aurora A, leading to mitotic arrest and

subsequent apoptosis. This can also lead to the activation of the p53 tumor suppressor

pathway.
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Aurora A signaling in mitosis and its inhibition by Alisertib.

General Workflow for Kinase Inhibitor Profiling
The characterization of a kinase inhibitor's selectivity and potency typically follows a multi-step

process, starting from broad screening and moving towards more specific cellular and in vivo

models.
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A generalized experimental workflow for kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual
TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Off-Target Kinase Activity of Alisertib (MLN8237): An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10789020#off-target-kinase-activity-of-aurora-kinase-
inhibitor-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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